Cas no 1538528-61-8 (Ethyl 5-chloro-2-fluoro-4-methylbenzoate)

Ethyl 5-chloro-2-fluoro-4-methylbenzoate 化学的及び物理的性質
名前と識別子
-
- ethyl 5-chloro-2-fluoro-4-methylbenzoate
- Ethyl 5-chloro-2-fluoro-4-methylbenzoate
-
- インチ: 1S/C10H10ClFO2/c1-3-14-10(13)7-5-8(11)6(2)4-9(7)12/h4-5H,3H2,1-2H3
- InChIKey: MFPGHZFFFKFQDJ-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(=O)OCC)C(=CC=1C)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 210
- XLogP3: 3.2
- トポロジー分子極性表面積: 26.3
Ethyl 5-chloro-2-fluoro-4-methylbenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010007160-1g |
Ethyl 5-chloro-2-fluoro-4-methylbenzoate |
1538528-61-8 | 97% | 1g |
1,460.20 USD | 2021-07-06 | |
Alichem | A010007160-250mg |
Ethyl 5-chloro-2-fluoro-4-methylbenzoate |
1538528-61-8 | 97% | 250mg |
475.20 USD | 2021-07-06 | |
Alichem | A010007160-500mg |
Ethyl 5-chloro-2-fluoro-4-methylbenzoate |
1538528-61-8 | 97% | 500mg |
855.75 USD | 2021-07-06 |
Ethyl 5-chloro-2-fluoro-4-methylbenzoate 関連文献
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
9. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
Ethyl 5-chloro-2-fluoro-4-methylbenzoateに関する追加情報
Ethyl 5-chloro-2-fluoro-4-methylbenzoate (CAS No. 1538528-61-8): A Comprehensive Overview
Ethyl 5-chloro-2-fluoro-4-methylbenzoate (CAS No. 1538528-61-8) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural and chemical properties, plays a pivotal role in the synthesis of various bioactive molecules. Its molecular structure, featuring a benzoate ester group attached to a benzene ring substituted with chloro, fluoro, and methyl groups, endows it with distinct reactivity and potential applications in drug development.
The significance of Ethyl 5-chloro-2-fluoro-4-methylbenzoate lies in its versatility as a building block in organic synthesis. The presence of multiple functional groups on its aromatic core allows for diverse chemical modifications, making it a valuable intermediate in the preparation of more complex molecules. In recent years, there has been a growing interest in exploring the pharmacological potential of this compound, particularly in the context of developing novel therapeutic agents.
One of the most compelling aspects of Ethyl 5-chloro-2-fluoro-4-methylbenzoate is its role in the synthesis of fluorinated benzoates, which are known for their enhanced metabolic stability and improved bioavailability. These properties make them particularly attractive for pharmaceutical applications. Recent studies have demonstrated that fluorinated benzoates can serve as key intermediates in the development of antiviral and anticancer agents. The chloro and methyl substituents further enhance the reactivity of the compound, allowing for further functionalization and tailoring to specific biological targets.
In the realm of drug discovery, Ethyl 5-chloro-2-fluoro-4-methylbenzoate has been utilized in the synthesis of various lead compounds. For instance, researchers have explored its potential as a precursor in the development of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The unique electronic properties imparted by the fluoro group can modulate binding affinity to biological targets, making it an indispensable tool in medicinal chemistry.
The chemical behavior of Ethyl 5-chloro-2-fluoro-4-methylbenzoate is also influenced by its solubility characteristics. Being an ester derivative, it exhibits moderate solubility in both organic solvents and polar media, facilitating its use in various synthetic protocols. This solubility profile is advantageous for medicinal chemists who require compounds that can be easily dissolved and processed during drug formulation.
Advances in computational chemistry have further enhanced the utility of Ethyl 5-chloro-2-fluoro-4-methylbenzoate. Molecular modeling studies have provided insights into its interactions with biological targets, aiding in the rational design of more effective drugs. These computational approaches have been instrumental in predicting binding affinities and optimizing lead structures before experimental validation.
The synthesis of Ethyl 5-chloro-2-fluoro-4-methylbenzoate typically involves multi-step organic reactions, starting from commercially available aromatic precursors. The process often requires careful optimization to ensure high yields and purity. Recent innovations in synthetic methodologies have improved the efficiency of these processes, making it more feasible to produce larger quantities for research purposes.
In conclusion, Ethyl 5-chloro-2-fluoro-4-methylbenzoate (CAS No. 1538528-61-8) is a versatile and valuable compound with significant implications in pharmaceutical research. Its unique structural features make it an excellent candidate for synthesizing bioactive molecules with potential therapeutic applications. As research continues to uncover new uses for this compound, it is likely to remain a cornerstone in the development of innovative drugs targeting various diseases.
1538528-61-8 (Ethyl 5-chloro-2-fluoro-4-methylbenzoate) Related Products
- 2229307-24-6((dimethyl-1,3-oxazol-2-yl)methanethiol)
- 1510048-87-9(2-(3-methylbutan-2-yl)oxypyrimidin-5-amine)
- 2163819-25-6(tert-butyl (5Z)-5-(2-methoxy-2-oxoethylidene)-2-methylpiperidine-1-carboxylate)
- 2228860-90-8(2-fluoro-1-{7-oxabicyclo2.2.1heptan-2-yl}ethan-1-ol)
- 206874-45-5(BENZENEACETIC ACID, 3-METHYL-4-NITRO-, ETHYL ESTER)
- 842140-39-0(2-Bromo-3-(4-ethylthio)phenyl-1-propene)
- 865248-13-1(ethyl 2-(2Z)-2-(2,2-dimethylpropanoyl)imino-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 1007944-45-7(N-(1-Cyano-1,2-dimethylpropyl)-2-[[1-(3-methylphenyl)-1H-benzimidazol-2-yl]thio]acetamide)
- 313654-73-8(3-chloro-N-(2-phenoxyethyl)pyrazin-2-amine)
- 1245532-35-7(2-Methoxy-3,4-dimethylbenzamide)




